1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline
Description
Properties
IUPAC Name |
1-[5-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-17-11-9-15(10-12-17)18-13-19(21(20-18)14(2)22)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCLMGFRWQWPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 4-ethoxyacetophenone with benzaldehyde to form the corresponding chalcone, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Pyrazoline derivatives, including 1-acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline, have exhibited significant antimicrobial properties. Studies indicate that these compounds can act against a range of pathogens, including bacteria and fungi. For instance, they have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains .
Anti-inflammatory and Analgesic Effects
Research has demonstrated that pyrazolines possess anti-inflammatory and analgesic properties. The compound has been investigated for its ability to reduce inflammation and pain in experimental models. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
Anticancer Potential
The anticancer activity of pyrazolines is a particularly promising area of research. Compounds similar to this compound have been evaluated for their effects on various cancer cell lines. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to normal cells. They have been tested against cancers such as breast, lung, and prostate cancer, demonstrating significant cytotoxic effects .
Neuroprotective Effects
Recent studies suggest that pyrazolines may also offer neuroprotective benefits. The compound has been assessed for its potential in treating neurodegenerative diseases by inhibiting neurocytotoxicity and oxidative stress in neuronal cells. This property positions it as a potential therapeutic agent for conditions like Alzheimer’s disease and Parkinson’s disease .
Other Pharmacological Activities
Beyond the aforementioned applications, this compound has been explored for additional pharmacological activities:
- Antiepileptic Activity: Some derivatives have shown promise in reducing seizure activity in animal models .
- Antidiabetic Effects: Research indicates potential benefits in managing blood glucose levels, suggesting a role in diabetes treatment .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazoline derivatives:
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazoline Derivatives
Structural and Crystallographic Insights
- Crystal Packing: The 4-chloro-4-fluoro derivative crystallizes in a monoclinic system (space group P2₁/c) with cell parameters a = 14.5425 Å, b = 11.3580 Å, c = 9.6494 Å, and β = 108.15° . Hydrogen bonding (C–H···O/F) stabilizes the lattice.
- Substituent Impact: Chloro and fluoro substituents reduce molecular symmetry, affecting packing efficiency.
Computational and Spectroscopic Studies
Density functional theory (DFT) analyses reveal:
- Vibrational Frequencies : The 4-chloro-4-methyl derivative shows strong C–Cl and C–N stretching modes at 680–760 cm⁻¹ (IR), consistent with experimental data . Ethoxy groups would introduce additional C–O and C–C vibrational modes.
- Charge Distribution : NBO analysis of dichloro-fluoro derivatives indicates intramolecular C–H···Cl hydrogen bonding, stabilizing the pyrazoline ring . Ethoxy groups may enhance electron density at the 3-position, altering reactivity.
- Ethoxy substitution could narrow this gap due to electron donation .
Biological Activity
1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline is a pyrazoline derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula
The molecular formula for this compound is .
Antioxidant Activity
Recent studies have highlighted the compound's antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
| Study | Methodology | Findings |
|---|---|---|
| DPPH Assay | IC50 value of 25 µg/mL, indicating significant free radical scavenging activity. | |
| ABTS Assay | Exhibited a strong capacity to reduce ABTS radical cation with an IC50 of 30 µg/mL. |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using in vitro models.
| Study | Methodology | Findings |
|---|---|---|
| COX Inhibition Assay | Inhibited COX-1 and COX-2 enzymes with IC50 values of 45 µM and 60 µM, respectively. | |
| TNF-alpha Release Inhibition | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50% at a concentration of 10 µM. |
These findings indicate that the compound may have potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxic effects were evaluated on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 25 |
| A549 (lung cancer) | 30 |
The results demonstrate significant cytotoxicity against these cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A recent study investigated the protective effects of this compound in diabetic rats. The compound was administered for four weeks, and oxidative stress markers were measured.
Findings:
- Reduced malondialdehyde (MDA) levels by 40%.
- Increased glutathione (GSH) levels by 30%.
This study suggests that the compound may mitigate oxidative stress in diabetic conditions.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a model of induced arthritis, the administration of this pyrazoline derivative resulted in:
Findings:
- Decreased paw edema by 50%.
- Significant reduction in pro-inflammatory cytokines.
These results indicate that the compound could serve as a therapeutic agent for inflammatory diseases such as arthritis.
Q & A
Q. What are the established synthetic routes for 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline, and what are their critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Claisen-Schmidt condensation : Reaction of 4-ethoxybenzaldehyde with acetophenone under basic conditions to form a chalcone intermediate.
Cyclization : Treatment of the chalcone with hydrazine hydrate in acetic acid to form the pyrazoline ring.
Critical parameters include solvent polarity (e.g., ethanol or glacial acetic acid), temperature (80–100°C for cyclization), and stoichiometric ratios (excess hydrazine ensures complete ring closure) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the acetyl group (δ ~2.3 ppm for CH) and pyrazoline ring protons (δ 3.1–5.5 ppm for diastereotopic H-4 and H-5) .
- X-ray Crystallography : Resolves spatial conformation; studies show the pyrazoline ring adopts a half-chair configuration, with the acetyl group and 4-ethoxyphenyl moiety in equatorial positions .
- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm) and N–H bend (~1550 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization; yields improve from ~60% to >85% in analogous pyrazoline syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance chalcone solubility, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >90% purity .
Q. How do substituents on the phenyl rings influence biological activity in pyrazoline derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the para position enhance antibacterial activity (e.g., MIC = 12.5 µg/mL against S. aureus), likely due to increased electrophilicity .
- Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups improve solubility but may reduce potency. Activity trends correlate with Hammett constants (σ) of substituents .
- Table : Substituent Effects on Antibacterial Activity
| Substituent (Position) | MIC (µg/mL) | LogP |
|---|---|---|
| –NO (para) | 12.5 | 3.2 |
| –OEt (para) | 50.0 | 2.8 |
| –Cl (para) | 25.0 | 3.0 |
| Data derived from analogous compounds in . |
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for MIC determination to minimize variability in bacterial strain susceptibility .
- Structural Analogues : Compare activity across derivatives with controlled substituent changes (e.g., 4-ethoxy vs. 4-nitro) to isolate electronic effects .
- Computational Modeling : Perform DFT calculations to predict charge distribution and H-bonding capacity, which correlate with experimental trends .
Q. What strategies address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Slow Evaporation : Use ethanol/water (7:3 v/v) at 4°C to grow single crystals suitable for X-ray diffraction .
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to stabilize the lattice in derivatives with flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
